Cas no 58678-44-7 ((4R,7R,8R,9Z,14E,16E,18S)-18-hydroxy-4,8,16-trimethyl-7-(1-methylethyl)-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11,20-tetrone)
![(4R,7R,8R,9Z,14E,16E,18S)-18-hydroxy-4,8,16-trimethyl-7-(1-methylethyl)-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11,20-tetrone structure](https://fr.kuujia.com/scimg/cas/58678-44-7x500.png)
58678-44-7 structure
Nom du produit:(4R,7R,8R,9Z,14E,16E,18S)-18-hydroxy-4,8,16-trimethyl-7-(1-methylethyl)-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11,20-tetrone
(4R,7R,8R,9Z,14E,16E,18S)-18-hydroxy-4,8,16-trimethyl-7-(1-methylethyl)-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11,20-tetrone Propriétés chimiques et physiques
Nom et identifiant
-
- (4R,7R,8R,9Z,14E,16E,18S)-18-hydroxy-4,8,16-trimethyl-7-(1-methylethyl)-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11,20-tetrone
- (5S,6E,8E,13E,15S,16R,19S)-5-hydroxy-7,15,19-trimethyl-16-propan-2-yl-17,24-dioxa-11,20,25-triazabicyclo[20.2.1]pentacosa-1(25),6,8,13,22-pentaene-3,12,18,21-tetrone
- Madumycin I
- UNII-3IP7CLY9BW
- BRN 1097168
- 3IP7CLY9BW
- 6,23-DIOXA-3,12,25-TRIAZABICYCLO(20.2.1)PENTACOSA-9,14,16,22(25),24-PENTAENE-2,5,11,20-TETRONE, 18-HYDROXY-4,8,16-TRIMETHYL-7-(1-METHYLETHYL)-, (4R,7R,8R,9E,14E,16E,18S)-
- Q27257270
- 58678-44-7
- SCHEMBL20717887
-
- Piscine à noyau: InChI=1S/C26H35N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-19,24,30H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)
- La clé Inchi: VQNWNKSWWORSDJ-UHFFFAOYSA-N
- Sourire: CC(C)C1OC(=O)C(C)NC(=O)c2coc(CC(=O)CC(O)\C=C(/C)\C=C\CNC(=O)\C=C/C1C)n2 |c:22,31,t:25|
Propriétés calculées
- Qualité précise: 501.24765
- Masse isotopique unique: 501.24750046g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 1
- Complexité: 896
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 3
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 148Ų
Propriétés expérimentales
- Le PSA: 147.83
(4R,7R,8R,9Z,14E,16E,18S)-18-hydroxy-4,8,16-trimethyl-7-(1-methylethyl)-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11,20-tetrone Littérature connexe
-
Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
-
2. Configurational and conformational studies on the group A peptide antibiotics of the mikamycin (streptogramin, virginiamycin) familyBarrie W. Bycroft J. Chem. Soc. Perkin Trans. 1 1977 2464
58678-44-7 ((4R,7R,8R,9Z,14E,16E,18S)-18-hydroxy-4,8,16-trimethyl-7-(1-methylethyl)-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11,20-tetrone) Produits connexes
- 2870659-75-7(3-Piperidinecarboxylic acid, 5-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, methyl ester )
- 1706285-57-5(4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one)
- 2137081-65-1(N-(1R,2R)-2-aminocyclopentyl-2-nitrobenzene-1-sulfonamide)
- 2248319-06-2(2-(2-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid)
- 1214352-67-6(2-Fluoro-6-phenylphenol)
- 1171381-25-1(WFNKWJRRRYFCHD-UHFFFAOYSA-N)
- 2411219-12-8(N-{1-(difluoromethyl)-1H-indol-3-ylmethyl}prop-2-enamide)
- 1262988-77-1(1-benzyl-4-hydroxy-piperidine-4-carboxylic acid;hydrochloride)
- 1249898-96-1(Pyrimidine, 4-chloro-6-(1-methylethyl)-2-(1-methylpropyl)- )
- 2097800-34-3(Methyl6-Nitroindole-3-acetate)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
